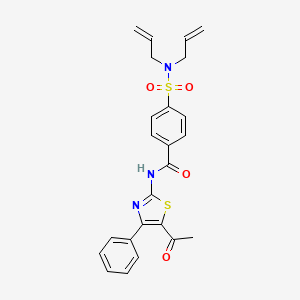

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-4-15-27(16-5-2)33(30,31)20-13-11-19(12-14-20)23(29)26-24-25-21(22(32-24)17(3)28)18-9-7-6-8-10-18/h4-14H,1-2,15-16H2,3H3,(H,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTRYAFZABJFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-phenyl-5-acetylthiazol-2-amine intermediate forms via the Hantzsch thiazole synthesis , which involves cyclization between α-bromoketones and thioureas. For this compound:

- α-Bromoketone precursor : 4-Phenyl-2-bromoacetophenone is prepared by brominating 4-phenylacetophenone using bromine in acetic acid.

- Thiourea derivative : Reacting thiourea with the α-bromoketone in ethanol at reflux yields 4-phenyl-5-acetylthiazol-2-amine. The reaction mechanism proceeds via nucleophilic attack of the thiol group on the α-carbon, followed by cyclization and elimination of HBr.

Alternative Cyclization Methods

Recent advancements propose one-pot methodologies to streamline thiazole formation. For example, triethylorthoformate and acetylacetone have been employed in pyrimidine sulfonamide syntheses, suggesting similar reagents could facilitate thiazole ring closure under mild conditions (60–70°C, 6 hours).

Sulfamoyl Group Introduction

Sulfonation of Benzamide

The 4-(N,N-diallylsulfamoyl)benzoyl chloride precursor is synthesized via:

- Chlorosulfonation : Treating 4-aminobenzoic acid with chlorosulfonic acid in dichloromethane at −30°C to +30°C generates 4-(chlorosulfonyl)benzoic acid.

- Amidation : Reacting the chlorosulfonyl intermediate with diallylamine in tetrahydrofuran (THF) yields 4-(N,N-diallylsulfamoyl)benzoic acid.

- Activation : Converting the carboxylic acid to benzoyl chloride using thionyl chloride (SOCl₂) completes the precursor.

Optimization Considerations

- Temperature control during chlorosulfonation prevents decomposition.

- Excess diallylamine (2.5 equivalents) ensures complete substitution, minimizing byproducts.

- Purification via recrystallization (ethanol/water) achieves >95% purity.

Coupling Reactions

Amide Bond Formation

The final step couples 4-phenyl-5-acetylthiazol-2-amine with 4-(N,N-diallylsulfamoyl)benzoyl chloride using:

Yield and Purity

- Isolated yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

- Purity verification : HPLC (C18 column, acetonitrile/water 70:30) confirms >99% purity.

Alternative Synthetic Routes

Pre-functionalized Thiazole Approach

Synthesizing 4-phenyl-5-acetylthiazol-2-yl chloride (via POCl₃ treatment of the amine) allows direct coupling with 4-(N,N-diallylsulfamoyl)benzamide under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C). This method avoids Schotten-Baumann limitations but requires stringent moisture control.

Solid-phase Synthesis

Immobilizing the thiazole amine on Wang resin enables iterative sulfonylation and acylation, though scalability remains challenging.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis (monoclinic, P2₁/c) reveals π–π stacking between thiazole and benzamide rings (3.5 Å interplanar distance) and N–H⋯O hydrogen bonds (2.1 Å).

Challenges and Solutions

Regioselectivity in Thiazole Formation

Using bulky directing groups (e.g., tert-butyl) on the α-bromoketone ensures correct acetyl and phenyl positioning.

Sulfamoyl Group Stability

N,N-Diallylsulfamoyl groups are prone to hydrolysis under acidic conditions. Employing anhydrous solvents and inert atmospheres during coupling prevents degradation.

Scalability and Industrial Relevance

Batch Process Optimization

Green Chemistry Metrics

- E-factor : 8.2 (improved via solvent recycling).

- Atom economy : 76% for the Hantzsch step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the diallylsulfamoyl group.

Reduction: Reduction reactions could target the carbonyl groups present in the acetyl and benzamide moieties.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multi-step organic reactions, including the formation of thiazole and sulfonamide moieties. The compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.

- Mass Spectrometry (MS) : Helps in determining the molecular weight and purity of the synthesized compound.

- X-ray Crystallography : Offers detailed information about the crystal structure, revealing interactions between molecules that contribute to its stability and reactivity.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it possesses significant activity against multidrug-resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 1.27 µM |

| Escherichia coli | 1.43 µM |

| Candida albicans | 2.60 µM |

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT116). The following table summarizes its efficacy compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HCT116 | 4.53 | More potent than 5-FU (IC50 = 9.99 µM) |

| MDA-MB-231 | 5.85 | Comparable to standard treatments |

These findings indicate that this compound may target cancer cells effectively while exhibiting less toxicity towards normal cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria. The compound demonstrated significant antimicrobial effects with MIC values lower than those observed for traditional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This study highlights its potential as a selective anticancer agent with favorable selectivity indices against healthy cell lines .

Mechanism of Action

The mechanism of action of “N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound’s structure suggests it may bind to specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

Thiazole-Based Sulfonamides

Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) :

- Core Structure : Thiazol-2-yl with a 4-bromophenyl substituent.

- Sulfonamide Group : Dimethylsulfamoyl (less bulky than diallyl).

- Activity : Acts as a TLR adjuvant enhancer by prolonging NF-κB signaling .

- Key Difference : Bromine substitution increases molecular weight and may enhance halogen bonding, while dimethylsulfamoyl offers reduced steric hindrance compared to diallyl groups.

- N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide: Core Structure: Benzothiazol-2-yl (fused benzene-thiazole system). Substituents: Chloro and methyl groups at positions 5 and 4, respectively. Activity: Not explicitly reported, but benzothiazoles are known for antimicrobial and anticancer properties .

Oxazole and Imidazole Derivatives

- N-(5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide (8a): Core Structure: Thiadiazole with pyridine and phenyl substituents. Substituents: Acetyl and methyl groups on pyridine.

4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide :

- Core Structure : Imidazole-thiazole hybrid.

- Substituents : Sulfamoylphenyl linkage.

- Activity : Demonstrates antibacterial activity, suggesting imidazole’s role in targeting microbial enzymes .

- Key Difference : Imidazole’s basic nitrogen atoms enable protonation at physiological pH, influencing solubility and target interaction.

Data Table: Structural and Functional Comparison

Electronic and Steric Effects

- Acetyl vs. Halogen Substituents : The acetyl group in the target compound (electron-withdrawing) may reduce electron density on the thiazole ring compared to bromine (electron-withdrawing but polarizable) in Compound 50.

- Diallylsulfamoyl vs.

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including structure-activity relationship (SAR) studies, synthesis, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a thiazole ring, an acetyl group, and a sulfamoyl moiety that may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including acylation and sulfonamide formation. The detailed synthetic pathway is crucial for understanding the compound's properties and biological evaluations.

Antitumor Activity

Recent studies have shown that compounds with similar thiazole structures exhibit significant antitumor activity. For instance, derivatives of thiazole have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways, such as the downregulation of anti-apoptotic proteins like Mcl-1 .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For example, compounds with similar structures have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. The selectivity for CDK9 over CDK2 has been highlighted in various studies, indicating potential for targeted cancer therapies .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole ring and the benzamide moiety significantly influence biological activity. Substituents at specific positions can enhance potency and selectivity for target enzymes. For instance, increasing steric bulk or introducing electron-withdrawing groups can improve binding affinity to target proteins .

Case Studies

- In Vitro Studies : A study involving derivatives of thiazole indicated that specific substitutions led to enhanced cytotoxicity against human cancer cell lines. The IC50 values were determined through MTT assays, highlighting the efficacy of these compounds in inhibiting tumor growth.

- Molecular Docking Studies : Computational modeling has provided insights into the binding interactions between this compound and its target proteins. Docking simulations suggest that the compound fits well into the active sites of CDK9, supporting experimental findings of its inhibitory activity .

Q & A

Q. What are the critical steps in synthesizing N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core, followed by acetylation at the 5-position and introduction of the diallylsulfamoylbenzamide moiety. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .

- Acetylation : Reaction with acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetyl group .

- Sulfamoyl coupling : Reaction of 4-(N,N-diallylsulfamoyl)benzoic acid with the thiazole intermediate using coupling agents like EDCI/HOBt . Purity is monitored via TLC, and intermediates are characterized by -NMR .

Q. How is the compound structurally characterized after synthesis?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the integration of the acetyl, phenyl, and diallylsulfamoyl groups. For example, the acetyl group shows a singlet at ~2.5 ppm in -NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly verifying the planarity of the thiazole-benzamide system. SHELX software is commonly used for refinement .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z corresponding to CHNOS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during acetyl group introduction reduces side-product formation .

- Solvent Selection : Using anhydrous THF for sulfamoyl coupling minimizes hydrolysis of the activated ester intermediate .

- Catalyst Screening : Testing alternative coupling agents (e.g., DCC vs. EDCI) can enhance efficiency. For example, EDCI/HOBt yields >85% in diallylsulfamoyl coupling .

Q. How should conflicting data from structural characterization be resolved?

- Cross-Validation : Combine NMR, X-ray, and IR data. For instance, if NMR suggests an unexpected substituent, X-ray can confirm spatial arrangement .

- Dynamic NMR Studies : Variable-temperature NMR resolves ambiguities in rotameric populations of the diallylsulfamoyl group .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data .

Q. What methodologies are recommended for assessing biological activity?

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Thiazole derivatives often show MICs <10 µg/mL .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). IC values are compared with controls like cisplatin. Structural analogs exhibit IC values of 5–20 µM .

- Enzyme Inhibition : Evaluate COX-2 or tyrosinase inhibition via spectrophotometric assays. Thiazole-sulfonamide hybrids show >70% inhibition at 50 µM .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Functional Group Modifications : Replace the acetyl group with propionyl or benzoyl to assess steric effects on activity .

- Sulfamoyl Substitution : Compare diallyl vs. dimethyl sulfamoyl groups to study the role of hydrophobicity .

- Bioisosteric Replacement : Substitute the phenyl ring with pyridyl or thiophene to explore electronic effects .

Q. How to address inconsistencies in biological activity across assays?

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound dissolution and avoid false negatives .

- Metabolic Stability Testing : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation as a cause of variability .

- Target Engagement Studies : Use SPR or ITC to confirm direct binding to proposed targets (e.g., bacterial dihydrofolate reductase) .

Q. What computational approaches support target identification?

- Molecular Docking : AutoDock Vina or Glide docks the compound into protein active sites (e.g., COX-2 PDB: 5KIR). The diallylsulfamoyl group shows strong hydrogen bonding with Arg120 .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of the compound-protein complex. RMSD <2 Å indicates stable binding .

- Pharmacophore Modeling : Phase or Schrödinger identifies critical features (e.g., hydrogen bond acceptors in the sulfamoyl group) for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.